REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[CH2:6][CH2:5]2.[CH3:12][C:13]([O-])([CH3:15])[CH3:14].[K+].[OH2:18]>C1COCC1>[CH3:12][C:13]1([CH3:15])[CH2:5][C:4]2[C:8](=[CH:9][CH:10]=[C:2]([Br:1])[CH:3]=2)[C:14]1=[O:18].[CH3:12][CH:6]1[CH2:5][C:4]2[C:8](=[CH:9][CH:10]=[C:2]([Br:1])[CH:3]=2)[C:7]1=[O:11] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2CCC(C2=CC1)=O
|
Name
|
|
Quantity
|
3.75 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2CCC(C2=CC1)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is brought to −20° C. under an atmosphere of argon and with magnetic stirring
|
Type
|
EXTRACTION
|
Details
|
the mixture then extracted with ether (4×75 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to obtain a raw product that
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography on silica (eluent ether:petroleum ether=2:98 up to 5:95)
|
Type
|
WASH
|
Details
|
In order of elution, one
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(C2=CC=C(C=C2C1)Br)=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 43% |
Name
|
|
Type
|
product
|
Smiles
|
CC1C(C2=CC=C(C=C2C1)Br)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 13% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 32% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[CH2:6][CH2:5]2.[CH3:12][C:13]([O-])([CH3:15])[CH3:14].[K+].[OH2:18]>C1COCC1>[CH3:12][C:13]1([CH3:15])[CH2:5][C:4]2[C:8](=[CH:9][CH:10]=[C:2]([Br:1])[CH:3]=2)[C:14]1=[O:18].[CH3:12][CH:6]1[CH2:5][C:4]2[C:8](=[CH:9][CH:10]=[C:2]([Br:1])[CH:3]=2)[C:7]1=[O:11] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2CCC(C2=CC1)=O
|
Name
|
|
Quantity
|
3.75 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2CCC(C2=CC1)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is brought to −20° C. under an atmosphere of argon and with magnetic stirring
|
Type
|
EXTRACTION
|
Details
|
the mixture then extracted with ether (4×75 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to obtain a raw product that
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography on silica (eluent ether:petroleum ether=2:98 up to 5:95)
|
Type
|
WASH
|
Details
|
In order of elution, one
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(C2=CC=C(C=C2C1)Br)=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 43% |
Name
|
|
Type
|
product
|
Smiles
|
CC1C(C2=CC=C(C=C2C1)Br)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 13% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 32% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |